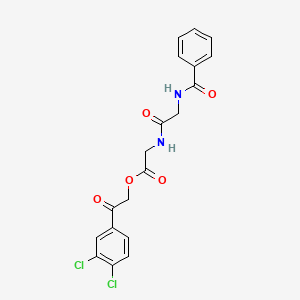
1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole
Descripción general
Descripción
1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as CFDP, is a synthetic compound that has gained significant attention in scientific research. This compound is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. CFDP has been studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole inhibits COX-2 by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole reduces the production of prostaglandins and may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have anti-inflammatory effects in various animal models. In a study on rats with induced arthritis, 1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole reduced inflammation and joint damage. 1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been studied for its potential neuroprotective effects. In a mouse model of Alzheimer's disease, 1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole reduced brain inflammation and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole is its selectivity for COX-2, which may reduce the risk of side effects associated with non-selective COX inhibitors. 1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been shown to have good oral bioavailability and a long half-life, which may make it a promising candidate for clinical use. However, like any experimental compound, 1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole has limitations. Its effects may vary depending on the type of cancer or disease being studied, and further research is needed to fully understand its mechanisms of action.
Direcciones Futuras
There are many potential future directions for 1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole research. One area of interest is its potential as a cancer treatment. 1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have anti-tumor effects in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. 1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole may also have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole may have potential as a tool for studying COX-2 function in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in cancer research. COX-2 is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects. 1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole has been found to be a highly selective COX-2 inhibitor, with minimal effects on COX-1. This selectivity may reduce the risk of side effects associated with non-selective COX inhibitors, such as gastrointestinal bleeding.
Propiedades
IUPAC Name |
(4-chloro-2,3-difluorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2O/c1-6-5-7(2)17(16-6)12(18)8-3-4-9(13)11(15)10(8)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGMMBZYKMUIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C(=C(C=C2)Cl)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-chloro-2,3-difluorobenzoyl)-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenoxy)methyl]-5-[4-(diphenylmethyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4794248.png)

![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4794257.png)
![1-(methylsulfonyl)-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-4-piperidinecarboxamide](/img/structure/B4794265.png)
![1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4794273.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4794288.png)

![(5-{4-[(4-chlorophenyl)thio]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4794294.png)
![4-[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B4794299.png)
![2-[isopropyl(phenyl)amino]-2-oxoethyl (2,4-dichlorophenoxy)acetate](/img/structure/B4794302.png)


![3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4794332.png)